3-溴-4-碘噻吩

描述

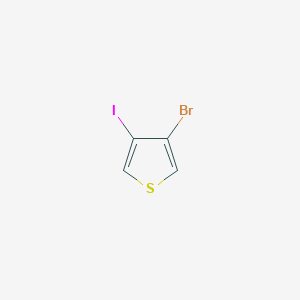

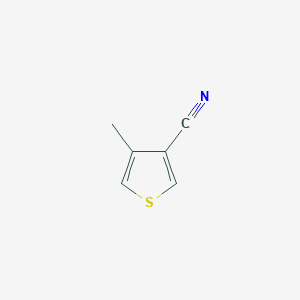

3-Bromo-4-iodothiophene is a halogenated thiophene, a compound that contains a thiophene ring substituted with bromine and iodine atoms at the 3 and 4 positions, respectively. This compound is of interest due to its potential as an intermediate in the synthesis of various thiophene derivatives, which are important in the field of organic electronics and materials science.

Synthesis Analysis

The synthesis of halogenated thiophenes, such as 3-bromo-4-iodothiophene, often involves palladium-catalyzed coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system to induce coupling at the C-H bond adjacent to the sulfur atom, while preserving the carbon-bromine bond . This method allows for further palladium-catalyzed C-C bond-forming reactions, which are useful in the synthesis of complex thiophene-based structures.

Molecular Structure Analysis

The molecular structure of 3-bromo-4-iodothiophene is characterized by the presence of heavy halogen atoms, which can influence the electronic properties of the molecule. X-ray crystallography of similar compounds, such as 3,4'-dibromo-2,2'-bithiophene, provides insights into the molecular conformation and the influence of halogen atoms on the overall structure . The presence of bromine and iodine can also affect the reactivity of the thiophene ring, making it a versatile intermediate for further chemical modifications.

Chemical Reactions Analysis

3-Bromo-4-iodothiophene can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the reaction with sodium methoxide can lead to a halogen-dance, resulting in a mixture of different bromo- and iodo-thiophenes . This reactivity is exploited in organic synthesis to create a variety of thiophene derivatives with different substitution patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-4-iodothiophene are influenced by the electron-withdrawing nature of the halogen substituents. These properties are crucial for the application of thiophene derivatives in electronic devices. For example, the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) demonstrates the impact of bromine on lowering the oxidation potential and narrowing the band gap, leading to a stable conducting state and a higher degree of electrochemical reversibility . Such properties are essential for the development of electrochromic devices and other electronic applications.

科学研究应用

卤素舞动反应

3-溴-4-碘噻吩的一个重要应用涉及其参与卤素舞动反应。Gronowitz、Hallberg和Glennow(1980年)研究了3-溴-4-碘噻吩与甲氧基钠的反应,导致了卤素舞动,产生了各种溴-碘噻吩和二碘-溴噻吩的混合物 (Gronowitz, Hallberg, & Glennow, 1980)。

振动光谱分析

对噻吩衍生物的振动光谱研究,包括3-溴-4-碘噻吩,一直是研究的课题。Paliani和Cataliotti(1982年)分析了噻吩的3-卤代衍生物的红外和拉曼光谱,提供了关于这些化合物基本振动和结构性质的见解 (Paliani & Cataliotti, 1982)。

选择性金属化和合成

已经探索了对3-卤噻吩进行选择性金属化的方法,包括3-溴-4-碘噻吩,用于合成其他噻吩衍生物。Sonoda等人(2009年)展示了对3-溴噻吩的选择性锂化,导致合成2-溴-3-甲醛基噻吩,选择性高 (Sonoda et al., 2009)。

杂环芳基阳离子的光发生

已经研究了使用卤噻吩,包括3-溴-4-碘噻吩,光发生杂环芳基阳离子的过程。Raviola等人(2016年)研究了卤噻吩的光化学去卤反应,这是间接获得杂环芳基阳离子的途径,在光化学应用中是一个关键方面 (Raviola et al., 2016)。

聚合物研究

3-溴-4-碘噻吩已被用于聚合物研究,以合成各种聚合物。Miyakoshi、Yokoyama和Yokozawa(2004年)利用溴-碘噻吩对己基噻吩进行聚合,实现了低多分散度和控制分子量 (Miyakoshi, Yokoyama, & Yokozawa, 2004)。

聚合物化学动力学研究

已经进行了涉及3-溴-4-碘噻吩的聚合物化学动力学研究,以了解其在聚合反应中的行为。Lamps和Catala(2011年)探索了使用Ni(dppp)Cl2作为催化剂对该化合物进行控制聚合的过程,展示了LiCl对聚合速率的强烈影响,并为这类反应的动力学提供了见解 (Lamps & Catala, 2011)。

噻吩衍生物的合成

对3-碘噻吩的合成,包括3-溴-4-碘噻吩衍生物的合成,一直是研究的重点。Santana等人(2014年)展示了使用一系列硫代炔烃合成3-碘噻吩的简单方法,然后将其用于交叉偶联反应以产生噻吩乙炔 (Santana et al., 2014)。

嵌段共聚物合成

已经进行了使用溴-碘噻吩,包括3-溴-4-碘噻吩,合成嵌段共聚噻吩的研究。Ohshimizu和Ueda(2008年)成功地利用镍催化的偶联聚合合成了嵌段共聚物,展示了创造复杂聚合物结构的潜力 (Ohshimizu & Ueda, 2008)。

光电子能谱研究

已研究了硫代噻吩的价壳层光电子谱,包括3-溴-4-碘硫代噻吩,以了解电子相关性和相对论效应。Trofimov等人(2002年)表征了由单孔离子态引起的主要带,为了解这些化合物的电子结构提供了重要见解(Trofimov et al., 2002)。

电化学还原研究

已探讨了单卤和双卤硫代噻吩的电化学还原,包括3-溴-4-碘硫代噻吩。Mubarak和Peters(1996年)使用循环伏安法和控制电位电解来研究还原行为,为了解这些化合物的电化学性质提供了宝贵的数据(Mubarak & Peters, 1996)。

安全和危害

属性

IUPAC Name |

3-bromo-4-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKCBCVSLGOBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504764 | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-iodothiophene | |

CAS RN |

73882-41-4 | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73882-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)